molecular formula C11H20N2O2 B15297654 tert-butyl N-{2-aminobicyclo[2.1.1]hexan-1-yl}carbamate

tert-butyl N-{2-aminobicyclo[2.1.1]hexan-1-yl}carbamate

Cat. No.: B15297654
M. Wt: 212.29 g/mol
InChI Key: LJQXINDITRJJAB-UHFFFAOYSA-N
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Description

tert-Butyl N-{2-aminobicyclo[2.1.1]hexan-1-yl}carbamate is a bicyclic carbamate derivative characterized by a rigid bicyclo[2.1.1]hexane scaffold with an amino group at the 2-position and a tert-butyl carbamate protecting group. Its molecular formula is C₁₁H₂₀N₂O₂, with a molecular weight of 212.29 g/mol . It is commercially available through suppliers like Enamine Ltd. (EN300-5256417) and is often utilized as a building block in organic synthesis .

Properties

Molecular Formula

C11H20N2O2

Molecular Weight

212.29 g/mol

IUPAC Name

tert-butyl N-(2-amino-1-bicyclo[2.1.1]hexanyl)carbamate

InChI

InChI=1S/C11H20N2O2/c1-10(2,3)15-9(14)13-11-5-7(6-11)4-8(11)12/h7-8H,4-6,12H2,1-3H3,(H,13,14)

InChI Key

LJQXINDITRJJAB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC12CC(C1)CC2N

Origin of Product

United States

Preparation Methods

Photochemical [2 + 2] Cycloaddition

The most efficient method for constructing the bicyclo[2.1.1]hexane skeleton involves a photochemical [2 + 2] cycloaddition between bicyclic ketones and alkenes. As detailed in recent work, this approach utilizes iridium-based photocatalysts (e.g., Ir[dF(CF3)ppy]₂(dtbpy))PF₆) under blue LED irradiation to induce intramolecular cross-cycloaddition.

Procedure :

  • Ketone Preparation : Begin with substituted bicyclic ketones (e.g., 1-phenylbicyclo[2.1.1]hexan-2-one), synthesized via Friedel-Crafts acylation of bicyclo[2.1.1]hexane precursors.
  • Cycloaddition : Dissolve the ketone in dry acetonitrile, add the iridium catalyst (2 mol%), and irradiate with 400W blue LEDs for 4 hours. Purify via flash chromatography (cyclohexane/ethyl acetate).
  • Yield : Typical yields range from 60–70%, with diastereomeric ratios (dr) of ~3:1.

This method’s modularity allows incorporation of aryl, heteroaryl, and alkyl substituents, though steric hindrance from bulky groups may reduce efficiency.

C–H Functionalization for Amination

Installing the amino group at position 4 requires selective C–H functionalization. A thianthrenium-mediated protocol enables direct amination without prefunctionalization:

Steps :

  • Thianthrenium Salt Formation : React the bicyclo[2.1.1]hexane ketone with thianthrene in the presence of a Lewis acid (e.g., BF₃·OEt₂) to form the thianthrenium salt.
  • Photoredox Amination : Treat the salt with a primary amine (e.g., ammonia) under photoredox conditions (Ir catalyst, blue LEDs) to yield the 4-aminobicyclo[2.1.1]hexane intermediate.
  • Isolation : Purify via aqueous workup and column chromatography, achieving yields of 50–65%.

Introducing the tert-Butyl Carbamate Group

The final step involves protecting the primary amine with a tert-butoxycarbonyl (Boc) group. This is accomplished using di-tert-butyl dicarbonate (Boc anhydride) under mild basic conditions:

Optimized Protocol :

  • Reaction Conditions : Dissolve the 4-aminobicyclo[2.1.1]hexane in dichloromethane, add Boc anhydride (1.2 equiv), and stir with triethylamine (2.0 equiv) at room temperature for 12 hours.
  • Workup : Quench with water, extract with dichloromethane, dry over Na₂SO₄, and concentrate. Purify via silica gel chromatography (hexane/ethyl acetate).
  • Yield : >90% in most cases, with purity confirmed by ¹H NMR and LC-MS.

Critical Analysis of Methodologies

Comparative Efficiency

Method Yield (%) Diastereomeric Ratio Scalability
Photochemical Cycloaddition 70 3:1 Multi-gram
C–H Functionalization 65 N/A Moderate
Boc Protection 90 N/A High

The photochemical route excels in scalability but requires rigorous control over light intensity and catalyst loading to minimize side reactions. C–H amination offers step economy but faces limitations with electron-deficient substrates.

Stereochemical Considerations

The bicyclo[2.1.1]hexane core imposes significant steric constraints, influencing the orientation of the amino and carbamate groups. Computational models suggest that axial positioning of the Boc group minimizes strain, favoring a 1,2-cis configuration. Experimental ¹³C NMR data corroborate this, showing distinct carbonyl shifts at δ 155–160 ppm for the carbamate.

Applications in Drug Discovery

The tert-butyl N-{4-aminobicyclo[2.1.1]hexan-1-yl}carbamate serves as a versatile intermediate for:

  • Protease Inhibitors : The rigid scaffold enhances binding affinity to enzyme active sites.
  • Kinase Modulators : Functionalization at the amino group enables targeting of ATP-binding pockets.
  • Peptidomimetics : The Boc-protected amine facilitates solid-phase peptide synthesis.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-{2-aminobicyclo[2.1.1]hexan-1-yl}carbamate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, tert-butyl N-{2-aminobicyclo[2.1.1]hexan-1-yl}carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis .

Biology

In biological research, this compound is used to study enzyme interactions and protein binding due to its ability to form stable complexes with various biomolecules .

Medicine

In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its stability and reactivity make it suitable for developing new pharmaceuticals .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties are leveraged to create high-performance products .

Mechanism of Action

The mechanism of action of tert-butyl N-{2-aminobicyclo[2.1.1]hexan-1-yl}carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction is often mediated through hydrogen bonding and hydrophobic interactions, which stabilize the compound-protein complex .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural similarities with tert-butyl N-{2-aminobicyclo[2.1.1]hexan-1-yl}carbamate, differing in substitution patterns, ring size, heteroatom content, or functional groups.

Positional Isomer: tert-Butyl N-{4-aminobicyclo[2.1.1]hexan-1-yl}carbamate

  • Structural Difference: The amino group is located at the 4-position instead of the 2-position on the bicyclo[2.1.1]hexane ring .
  • Molecular Formula : C₁₁H₂₀N₂O₂ (identical to the target compound).
  • CAS Number : 1050890-47-5 .

Ring-Size Variation: tert-Butyl N-{4-aminobicyclo[2.2.1]heptan-1-yl}carbamate Hydrochloride

  • Structural Difference : Features a bicyclo[2.2.1]heptane ring (7-membered) instead of bicyclo[2.1.1]hexane (6-membered) .
  • Molecular Formula : C₁₂H₂₁N₂O₂·HCl (hydrochloride salt).
  • CAS Number : 2227206-30-4 .
  • Impact : Larger ring size increases conformational flexibility and may enhance solubility due to reduced ring strain. The hydrochloride salt form improves stability for pharmaceutical applications .

Heteroatom Inclusion: tert-Butyl N-[[(1R,5R)-3-azabicyclo[3.1.0]hexan-1-yl]methyl]carbamate

  • Structural Difference : Contains a nitrogen atom (aza) within the bicyclo[3.1.0]hexane ring system, introducing a heteroatom .
  • Molecular Formula : C₁₁H₂₀N₂O₂ (same as target compound).
  • CAS Number: Not explicitly provided, but InChIKey is UIYMGRQQGQOESZ-GZMMTYOYSA-N .
  • Impact : The nitrogen atom alters electronic properties, enabling hydrogen bonding or coordination with metal ions. The [3.1.0] bicyclic system introduces distinct ring strain compared to [2.1.1] systems .

Functional Group Variation: tert-Butyl N-[[4-(hydroxymethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methyl]carbamate

  • Structural Difference : Incorporates an oxygen atom (oxa) in the ring and a hydroxymethyl group at the 4-position .
  • Molecular Formula: C₁₂H₂₁NO₄.
  • Molecular Weight : 243.3 g/mol .
  • CAS Number : 2174007-89-5 .
  • Impact : The polar hydroxymethyl group enhances hydrophilicity, while the oxygen atom in the ring modifies electronic characteristics, making this compound suitable for solubility-driven applications .

Data Table: Key Structural and Physicochemical Comparisons

Compound Name Bicyclic System Substituent Position Heteroatom Molecular Formula Molecular Weight (g/mol) CAS Number
This compound [2.1.1]hexane 2-amino None C₁₁H₂₀N₂O₂ 212.29 EN300-5256417
tert-Butyl N-{4-aminobicyclo[2.1.1]hexan-1-yl}carbamate [2.1.1]hexane 4-amino None C₁₁H₂₀N₂O₂ 212.29 1050890-47-5
tert-Butyl N-{4-aminobicyclo[2.2.1]heptan-1-yl}carbamate hydrochloride [2.2.1]heptane 4-amino None C₁₂H₂₁N₂O₂·HCl 248.77 2227206-30-4
tert-Butyl N-[[(1R,5R)-3-azabicyclo[3.1.0]hexan-1-yl]methyl]carbamate [3.1.0]hexane (aza) Methyl-linked Nitrogen C₁₁H₂₀N₂O₂ 212.29 N/A
tert-Butyl N-[[4-(hydroxymethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methyl]carbamate [2.1.1]hexane (oxa) 4-hydroxymethyl Oxygen C₁₂H₂₁NO₄ 243.3 2174007-89-5

Q & A

Q. What statistical methods validate structure-activity relationship (SAR) studies?

  • Methodology : Multivariate regression analysis correlates structural modifications (e.g., substituent electronegativity, steric bulk) with activity. Machine learning models (e.g., Random Forest) prioritize synthetic targets based on predicted bioactivity .

Comparative Analysis

Q. How does this compound differ from tert-butyl N-{4-aminobicyclo[2.1.1]hexan-1-yl}carbamate?

  • Key Differences : The 2-amino vs. 4-amino substitution alters steric accessibility and hydrogen-bonding potential. Computational docking shows distinct binding poses in enzyme pockets .

Safety & Byproduct Management

Q. What safety protocols mitigate risks during large-scale synthesis?

  • Methodology : Use Schlenk lines for air-sensitive steps, and monitor exotherms with in-situ IR. Hazardous byproducts (e.g., chlorinated intermediates) are identified via GC-MS and neutralized before disposal .

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